N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.: 898461-55-7
Cat. No.: VC6895668
Molecular Formula: C20H21N5O4S2
Molecular Weight: 459.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898461-55-7 |
---|---|
Molecular Formula | C20H21N5O4S2 |
Molecular Weight | 459.54 |
IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)22-18(27)23-19-24-25-20(31-19)30-11-17(26)21-14-8-9-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,21,26)(H2,22,23,24,27) |
Standard InChI Key | HDESPNWTMLCQAD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a 1,3,4-thiadiazole ring substituted at position 2 with a thioether-linked acetamide group and at position 5 with a p-tolylureido moiety. The acetamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group, contributing to its planar aromaticity and hydrogen-bonding capacity . Key structural attributes include:
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C21H22N4O4S2 |
Molecular Weight | 459.5 g/mol |
Key Functional Groups | Thiadiazole, Ureido, Thioether |
Aromatic Substituents | 3,4-Dimethoxyphenyl, p-Tolyl |
X-ray crystallography and NMR studies of analogous thiadiazoles confirm that the thiadiazole ring adopts a planar conformation, while the ureido group facilitates intermolecular hydrogen bonding . The 3,4-dimethoxy groups enhance solubility in polar solvents, a critical factor for bioavailability .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis typically follows a modular approach, as outlined in studies of structurally related thiadiazoles :
Table 2: Representative Synthesis Protocol
Step | Reaction Description | Conditions | Yield |
---|---|---|---|
1 | Formation of 5-(p-tolylureido)-1,3,4-thiadiazole-2-thiol | H2SO4, 80°C, 4h | 68% |
2 | Alkylation with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | 1,4-Dioxane, TEA, reflux, 3h | 65% |
3 | Purification via recrystallization | Ethanol/water (7:3) | 95% |
Key challenges include controlling regioselectivity during thiadiazole formation and minimizing hydrolysis of the ureido group under acidic conditions . Recent optimizations employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 60% .
Analytical Characterization
Spectroscopic Profiling
IR Spectroscopy:
1H NMR (400 MHz, DMSO-d6):
Mass Spectrometry:
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